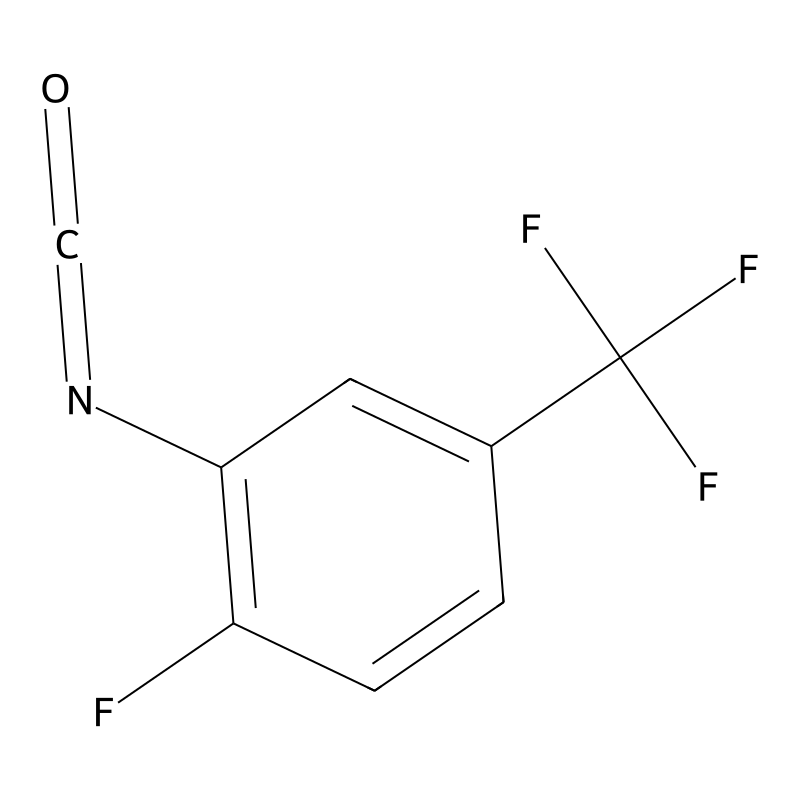2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Functionalization:
-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a valuable intermediate in organic synthesis due to the presence of the highly reactive isocyanate group (NCO) and the versatile fluorinated aromatic ring. Research has explored its application in the synthesis of various functional materials, including:
- Polyurethanes: The isocyanate group readily reacts with various alcohols and amines to form polyurethanes, a class of polymers with diverse applications in coatings, adhesives, and elastomers. Studies have investigated the use of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate in the synthesis of polyurethanes with specific properties, such as improved thermal stability and flame retardancy [].
- Fluorinated Polymers: The presence of fluorine atoms in the molecule can introduce unique properties like improved chemical resistance, hydrophobicity, and electrical properties. Research has explored the incorporation of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate into various fluorinated polymers for applications in fuel cells, membranes, and electronic devices [].
- Heterocyclic Compounds: The isocyanate group can participate in cyclization reactions to form heterocyclic compounds, which are ring structures containing atoms other than carbon. Studies have investigated the use of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate in the synthesis of novel heterocycles with potential applications in pharmaceuticals and organic materials [].
Material Science Applications:
The unique properties of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate have also attracted interest in material science applications:
- Organic Light-Emitting Diodes (OLEDs): Research has explored the use of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate as a precursor for the synthesis of hole-transporting materials in OLEDs. These materials play a crucial role in facilitating the movement of positive charges within the device, contributing to efficient light emission [].
- Langmuir-Blodgett Films: Langmuir-Blodgett films are ultrathin films formed by organizing molecules at the air-water interface. Studies have investigated the use of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate derivatives in the fabrication of Langmuir-Blodgett films with potential applications in sensors and organic electronics [].
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a chemical compound with the molecular formula C₈H₃F₄NO and a molecular weight of 205.11 g/mol. It is characterized by a clear, colorless liquid form and has a refractive index ranging from 1.4520 to 1.4570 at 20°C. This compound is known for its high purity, typically exceeding 96% in assays, making it suitable for various chemical applications .
F5-TM-isocyanate is a hazardous compound and should be handled with appropriate precautions. Here are some key safety points:
- Toxic: Exposure can cause irritation to the skin, eyes, and respiratory system. Chronic exposure may lead to respiratory sensitization [].
- Flammable: Flash point of 70 °C indicates flammability. Proper handling and storage are crucial to prevent fire hazards [].
- Reactive: Reacts with water to release carbon dioxide, which can cause pressure build-up in closed containers [].
- Nucleophilic Addition: Reacts with amines to form ureas, which are valuable intermediates in pharmaceuticals.
- Hydrolysis: Under aqueous conditions, it can hydrolyze to produce corresponding amines and carbon dioxide.
- Cycloaddition: It can undergo cycloaddition reactions with alkenes or alkynes to form more complex structures.
These reactions highlight its utility as a versatile building block in organic synthesis .
The biological activity of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate has been investigated, revealing that it exhibits toxicity when ingested or upon skin contact. Specifically, it has been classified as harmful if swallowed or if it comes into contact with skin, indicating potential acute toxicity . Further studies are needed to elucidate its pharmacological properties and potential therapeutic applications.
Synthesis of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate can be achieved through various methods:
- From Phenols: Reaction of 2-fluoro-5-(trifluoromethyl)phenol with phosgene or other isocyanate precursors.
- Direct Fluorination: Utilizing fluorinating agents on substituted phenyl isocyanates to introduce fluorine atoms at specific positions.
- Nucleophilic Substitution: Employing nucleophiles to replace halogens in appropriate precursors.
These methods allow for the production of this compound with varying degrees of selectivity and yield .
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate finds applications in several areas:
- Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceuticals, particularly ureas and other nitrogen-containing compounds.
- Chemical Research: Acts as a reagent in organic synthesis for developing new compounds.
- Material Science: Potentially utilized in creating fluorinated polymers or coatings due to its unique chemical properties .
Interaction studies involving 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate have shown that it can react with various nucleophiles, including amines and alcohols. These interactions are crucial for understanding its reactivity and potential applications in synthesizing more complex molecules. The toxicity profile necessitates careful handling during such studies to mitigate risks associated with exposure .
Several compounds share structural similarities with 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluoro-4-(trifluoromethyl)phenyl isocyanate | C₈H₃F₄NO | Different substitution pattern on the phenyl ring |
| 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | C₈H₃F₄NO | Variation in fluorine position affecting reactivity |
| 2-Chloro-5-(trifluoromethyl)phenyl isocyanate | C₈H₃ClF₄NO | Chlorine instead of fluorine alters properties |
The uniqueness of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate lies in its specific trifluoromethyl group positioning and the presence of a fluorine atom, which significantly influences its reactivity and biological activity compared to these similar compounds .
XLogP3
GHS Hazard Statements
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








